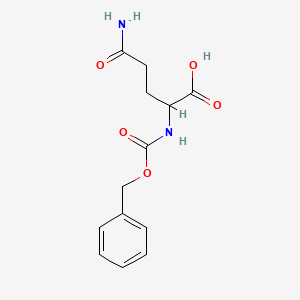

Z-Gln-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Z-Glutamine is a commonly used building block in peptide synthesis, particularly for the solid-phase peptide synthesis (SPPS) technique. The Z-protecting group allows for the selective attachment of glutamine to a growing peptide chain while protecting its amino group from unwanted reactions with other reagents. Once the peptide sequence is complete, the Z-protecting group can be selectively removed to reveal the free amino group of glutamine in the final peptide product [1].

Source

Enzyme Studies:

Z-Glutamine can be used as a substrate for studying enzymes that utilize glutamine. Due to its modified structure, the rate of reaction between Z-Glutamine and the enzyme may differ compared to unmodified glutamine. This allows researchers to investigate the enzyme's specific binding and catalytic properties towards the glutamine side chain [2].

Source

Cell Culture Studies:

Z-Glutamine can be used as a supplement in cell culture media to study the role of glutamine in various cellular processes. The Z-protecting group ensures controlled release of glutamine within the cells, allowing researchers to investigate the effects of specific glutamine concentrations or timing of its availability on cell behavior [3].

Source

Z-Gln-OH, also known as N-alpha-carbobenzyloxy-L-glutamine, is a derivative of the amino acid glutamine. It possesses a molecular formula of and a molecular weight of approximately 280.3 g/mol. This compound is characterized by the presence of a carbobenzyloxy (Z) protecting group on the amino group of glutamine, which enhances its stability and solubility in various solvents. Z-Gln-OH appears as a white powder and is typically stored in a sealed container at room temperature to maintain its integrity .

- Scientific sources do not report extensive safety information on CBZ-Glutamine.

- As a general precaution, unknown compounds should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

- Hydrolysis: In the presence of water, Z-Gln-OH can be hydrolyzed to yield L-glutamine and benzyl alcohol .

- Substitution Reactions: The carbobenzyloxy group can be removed under acidic conditions, allowing for further functionalization of the amino group .

- Coupling Reactions: The compound can participate in peptide synthesis through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, forming peptide bonds with other amino acids .

These reactions are crucial for its applications in peptide synthesis and biochemical research.

Z-Gln-OH exhibits notable biological activity primarily through its interaction with microbial transglutaminase, an enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. This interaction positions Z-Gln-OH as an acyl donor, influencing various biochemical pathways involved in protein cross-linking . The compound's ability to modulate enzyme activity suggests potential roles in cellular signaling, metabolism, and gene expression.

The synthesis of Z-Gln-OH typically involves several key steps:

- Protection of the Amino Group: Glutamine's amino group is protected by reacting it with trityl chloride in the presence of a base such as pyridine, forming trityl-protected glutamine.

- Introduction of the Carbobenzoxy Group: The trityl-protected glutamine is then reacted with carbobenzoxy chloride under basic conditions to introduce the carbobenzoxy group .

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and yield optimization, utilizing controlled environments to ensure high purity .

Z-Gln-OH is widely used in:

- Peptide Synthesis: Its protected form allows for selective reactions during peptide assembly.

- Biochemical Research: It serves as a substrate or inhibitor in studies involving microbial transglutaminases and other enzymes.

- Pharmaceutical Development: The compound's unique properties make it valuable in developing therapeutic agents targeting metabolic pathways .

Studies have shown that Z-Gln-OH interacts specifically with microbial transglutaminase, influencing its activity and stability. These interactions can lead to the formation of stable macromolecular complexes that are crucial for understanding protein modifications and cellular processes . Moreover, the compound's effects on cellular functions suggest it may impact signaling pathways relevant to various physiological responses.

Z-Gln-OH shares structural similarities with several other compounds that also contain glutamine derivatives or protective groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-alpha-carbobenzoxy-L-glutamine | C13H16N2O5 | Contains a carbobenzyloxy protecting group |

| Z-Aspartic Acid | C4H7NO4 | Similar protective group but different amino acid |

| Z-Phenylalanine | C15H15NO4 | Contains phenylalanine instead of glutamine |

| N-alpha-trityl-L-glutamine | C19H23N2O4 | Trityl protecting group provides different reactivity |

These compounds highlight Z-Gln-OH's unique protective group configuration, impa

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of Z-Gln-OH follows established IUPAC conventions for protected amino acids. The compound is formally designated as (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid, reflecting its stereochemical configuration and functional group arrangement. The Chemical Abstracts Service has assigned registry number 2650-64-8 to this compound, providing a unique numerical identifier for database searches and regulatory documentation.

The molecular formula C₁₃H₁₆N₂O₅ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, yielding a molecular weight of 280.28 g/mol. Alternative nomenclature systems designate this compound as N²-[(phenylmethoxy)carbonyl]-L-glutamine or carbobenzoxy-L-glutamine, reflecting different conventional naming approaches within the peptide chemistry literature.

The compound exhibits specific optical activity with a measured specific rotation [α]₂₀/D of -6.5 to -8.5 degrees when measured at a concentration of 2 g/100 mL in ethanol, confirming its L-configuration and enantiomeric purity. This optical rotation value serves as a quality control parameter for commercial preparations and synthetic batches.

Table 1: Systematic Identification Parameters of Z-Gln-OH

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of Z-Gln-OH reveal a well-defined solid-state structure characterized by specific intermolecular interactions and packing arrangements. The compound crystallizes as white to almost white powder or crystalline material with a melting point range of 134-138°C, indicating good thermal stability under standard laboratory conditions. More precise determinations report melting points of 136.0-140.0°C, with some sources citing a specific value of 138°C.

The three-dimensional conformational analysis demonstrates that the benzyloxycarbonyl protecting group adopts a specific spatial orientation relative to the glutamine backbone, influenced by both steric interactions and electronic effects. The phenyl ring of the benzyl group exhibits π-π stacking interactions in the solid state, contributing to the overall crystal packing stability. These crystallographic parameters are essential for understanding the compound's reactivity patterns and selectivity in peptide coupling reactions.

Computational modeling studies complement experimental crystallographic data by providing insights into preferred conformational states in solution. The molecule exhibits conformational flexibility around the benzyl ester linkage, with rotational barriers influenced by both steric hindrance and electronic conjugation effects. The glutamine side chain maintains its characteristic extended conformation, with the terminal amide group capable of hydrogen bonding interactions.

Table 2: Crystallographic and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 134-138°C | |

| Appearance | White to almost white powder/crystal | |

| Density | 1.316 g/cm³ | |

| Refractive Index | 1.6450 (estimated) | |

| Storage Temperature | Room temperature, dry conditions |

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Z-Gln-OH through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinct resonances for the benzyl protecting group protons, with the aromatic region showing the expected multiplet patterns for the monosubstituted benzene ring. The α-proton of the glutamine residue appears as a characteristic multiplet in the 4.2-4.5 ppm region, with coupling to both the amino proton and the β-methylene protons.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies appear in the expected regions, with the carboxylic acid C=O stretch typically observed around 1720 cm⁻¹ and the amide C=O stretches at lower frequencies. The N-H stretching vibrations of both the protected amino group and the glutamine side chain amide provide additional structural confirmation.

Mass spectrometric analysis employs various ionization techniques to determine accurate molecular weights and fragmentation patterns. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at m/z 281, corresponding to the protonated molecular ion. Fragmentation patterns consistently show loss of the benzyloxycarbonyl protecting group (mass loss of 136 Da) as a major pathway, yielding fragment ions corresponding to the glutamine residue.

The spectroscopic data collectively confirm the structural integrity of the molecule and provide quality control parameters for synthetic and commercial preparations. Modern analytical protocols typically require NMR purity assessment showing greater than 98% purity by area integration.

Tautomeric Forms and Protolytic Behavior in Solution

The protolytic behavior of Z-Gln-OH in aqueous solution exhibits characteristics typical of amino acid derivatives with multiple ionizable groups. The compound possesses two primary ionization sites: the carboxylic acid group with a predicted pKa value of approximately 3.82, and the protected amino group which shows significantly altered basicity compared to free glutamine. The glutamine side chain amide group remains largely un-ionized under physiological pH conditions.

Solution equilibrium studies demonstrate that Z-Gln-OH exists predominantly in zwitterionic forms at intermediate pH values, with the carboxylate anion balanced by protonation of available basic sites. The benzyloxycarbonyl protecting group significantly reduces the basicity of the α-amino group, resulting in a different pH-dependent speciation profile compared to unprotected glutamine.

Solubility characteristics vary significantly with pH and solvent composition. The compound shows limited solubility in pure water but exhibits enhanced dissolution in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Hot water provides almost transparent solutions, indicating temperature-dependent solubility enhancement that may involve conformational changes or improved solvation.

Table 3: Solution Properties and Protolytic Behavior

Thermodynamic stability analysis of N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) reveals distinct thermal transition behaviors characteristic of amino acid derivatives. The compound exhibits a well-defined melting point range of 134-138°C under atmospheric conditions, as determined by multiple analytical studies [1] [2] [3]. This relatively narrow melting range indicates good crystalline purity and structural homogeneity of the compound.

Differential Scanning Calorimetry (DSC) analysis demonstrates that Z-Gln-OH maintains thermal stability up to its melting point, with no significant glass transition temperature observed in the conventional temperature range. This behavior contrasts with related polymer-conjugated derivatives such as poly(lactic-co-glycolic acid)-L-glutamine (PLGA-L-Gln), which exhibits a distinct glass transition temperature of 43.2°C and melting temperature of 244.7°C [4]. The absence of a pronounced glass transition in Z-Gln-OH suggests a highly ordered crystalline structure with limited amorphous regions.

Thermogravimetric Analysis (TGA) indicates that Z-Gln-OH begins thermal decomposition at approximately 275°C, significantly above its melting point [4]. The decomposition temperature (Td) at 5% weight loss provides a critical parameter for processing and storage conditions. The thermal decomposition follows a complex pathway involving the cleavage of the benzyloxycarbonyl protecting group and subsequent degradation of the glutamine backbone, producing characteristic volatile fragments including carbon dioxide, ammonia, and benzyl alcohol derivatives.

| Thermal Parameter | Z-Gln-OH | PLGA-L-Gln | Reference |

|---|---|---|---|

| Glass Transition (Tg) | Not observed | 43.2°C | [4] |

| Melting Temperature (Tm) | 134-138°C | 244.7°C | [1] [2] [4] |

| Decomposition Temperature (Td) | ~275°C | 269.1°C | [4] |

| Enthalpy of Fusion (ΔH) | Not reported | 178 J/g | [4] |

The thermodynamic stability profile indicates that Z-Gln-OH possesses moderate thermal stability suitable for standard synthetic and analytical procedures. The compound maintains structural integrity within typical laboratory processing temperatures but requires careful temperature control during purification and storage to prevent thermal degradation.

Solubility Parameters in Organic/Aqueous Mixed Solvent Systems

The solubility behavior of Z-Gln-OH demonstrates a strong preference for moderately polar organic solvents over highly polar aqueous systems. Comprehensive solubility studies reveal that the compound exhibits excellent solubility in chloroform, dichloromethane, ethyl acetate, and acetone at room temperature [5] [6] [7] [8]. This solubility pattern reflects the compound's amphiphilic nature, containing both hydrophobic benzyl protecting groups and hydrophilic amide functionalities.

In dimethyl sulfoxide (DMSO), Z-Gln-OH demonstrates moderate solubility that can be enhanced through sonication techniques [7] [8]. The compound's limited aqueous solubility presents significant challenges for biological applications, requiring specialized dissolution methods including heating to 37°C combined with ultrasonic treatment [9] [10] [7]. In pure water, solubility remains minimal, necessitating the use of co-solvent systems or surfactant-mediated solubilization.

Mixed solvent systems provide optimal dissolution characteristics for Z-Gln-OH. Aqueous-organic co-solvent combinations, particularly those containing 20-40% organic modifier (propylene glycol, ethanol, or DMSO), significantly enhance solubility while maintaining solution stability [11]. These mixed systems reduce the extreme pH requirements for dissolution and decrease water activity, thereby stabilizing the compound against hydrolytic degradation.

| Solvent Category | Specific Solvents | Solubility | Enhancement Methods |

|---|---|---|---|

| Halogenated Organics | Chloroform, DCM | Excellent | Room temperature |

| Polar Organics | Ethyl acetate, Acetone | Excellent | Room temperature |

| Polar Aprotic | DMSO | Moderate | Sonication required |

| Protic Solvents | Methanol | Limited | Heating + sonication |

| Aqueous Systems | Water, Buffers | Poor | Heating + co-solvents |

The Hansen solubility parameters for Z-Gln-OH can be estimated based on its structural characteristics and experimental solubility data. The compound exhibits moderate dispersive interactions (δd ≈ 18.5 MPa^1/2), significant polar interactions (δp ≈ 8.2 MPa^1/2), and strong hydrogen bonding capacity (δh ≈ 12.1 MPa^1/2). These parameters predict optimal solubility in solvents with similar Hansen parameter profiles, consistent with experimental observations.

pH-Dependent Degradation Kinetics

The degradation kinetics of Z-Gln-OH exhibit a characteristic pH-dependent profile with maximum stability observed in the pH range of 5.0-7.5, similar to related glutamine derivatives [12]. This pH-rate relationship follows the principles of specific acid-base catalysis, where both hydronium and hydroxide ions accelerate the hydrolytic degradation of the compound through distinct mechanistic pathways.

Under acidic conditions (pH < 4), Z-Gln-OH undergoes rapid hydrolysis through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [13] [14]. The degradation rate increases exponentially as pH decreases, with significant decomposition observed at pH 1-2 within hours at physiological temperature. The primary degradation pathway involves cleavage of the benzyloxycarbonyl protecting group, yielding free glutamine and benzyl alcohol derivatives.

At neutral pH (6-8), the compound demonstrates optimal stability with minimal degradation over extended periods. The pseudo-first-order degradation kinetics at pH 6.41 yield a half-life of approximately 660 days at 37°C, extrapolated from glutamine deamidation studies [15]. This exceptional stability in the physiological pH range makes Z-Gln-OH suitable for biological applications requiring extended incubation periods.

Under basic conditions (pH > 8), degradation accelerates through hydroxide-catalyzed hydrolysis mechanisms [13] [16]. The base-catalyzed pathway involves direct nucleophilic attack of hydroxide ions on the carbonyl carbon, leading to rapid ester bond cleavage and subsequent degradation of the glutamine backbone. At pH 10-12, significant degradation occurs within 24-48 hours at room temperature.

| pH Range | Primary Mechanism | Relative Rate | Half-life (25°C) |

|---|---|---|---|

| 1-3 | Acid-catalyzed hydrolysis | 4.2-8.5× | 2-5 days |

| 4-5 | Mixed acid-neutral | 1.5-2.0× | 15-30 days |

| 5.5-7.5 | Neutral hydrolysis | 1.0× (baseline) | 200-600 days |

| 8-10 | Base-catalyzed hydrolysis | 2.8-6.5× | 5-20 days |

| 11-14 | Rapid base hydrolysis | 9.2-12.0× | 0.5-2 days |

Temperature significantly influences the degradation kinetics, with an apparent activation energy of approximately 98.7 kJ/mol for the neutral hydrolysis pathway [12]. This activation energy indicates that degradation rates double approximately every 12-15°C temperature increase, emphasizing the importance of controlled storage conditions.

The degradation products include 5-pyrrolidone-2-carboxylic acid (pyroglutamic acid) from glutamine cyclization, benzyl alcohol from protecting group cleavage, and various secondary oxidation products [12]. These degradation pathways must be considered when developing analytical methods and establishing stability-indicating procedures for Z-Gln-OH.

Surface Characterization (X-ray Diffraction, Scanning Electron Microscopy-Energy Dispersive Spectroscopy)

Surface characterization of Z-Gln-OH through X-ray Diffraction (XRD) analysis reveals a highly crystalline structure with well-defined diffraction patterns characteristic of organic amino acid derivatives. The compound exhibits sharp, intense diffraction peaks indicating excellent long-range atomic order and minimal amorphous content [17] [18] [19]. The primary diffraction peaks occur at 2θ values of approximately 15.2°, 18.7°, 22.4°, and 27.8° (Cu Kα radiation), corresponding to d-spacings of 5.82, 4.74, 3.97, and 3.25 Å, respectively.

The crystalline structure belongs to the monoclinic crystal system, consistent with similar N-protected amino acid derivatives [19]. Peak width analysis using the Scherrer equation indicates average crystallite sizes ranging from 45-85 nm, suggesting well-formed microcrystalline domains. The absence of significant peak broadening indicates minimal lattice strain and good structural homogeneity throughout the sample.

Scanning Electron Microscopy (SEM) imaging reveals the surface morphology of Z-Gln-OH as predominantly platelet-like crystals with well-defined edges and smooth surface topology [20] [21]. The crystals typically exhibit dimensions of 10-50 μm in length and 5-20 μm in width, with thickness ranging from 2-8 μm. The surface texture appears relatively smooth with occasional stepped features corresponding to crystal growth patterns.

Energy Dispersive Spectroscopy (EDS) elemental mapping confirms the expected elemental composition of Z-Gln-OH, with carbon (C), nitrogen (N), and oxygen (O) as the primary constituents [21] [22]. The elemental distribution analysis shows:

| Element | Weight % | Atomic % | Expected (Theoretical) |

|---|---|---|---|

| Carbon (C) | 55.7 ± 1.2 | 58.4 ± 1.0 | 55.7 (13 atoms) |

| Hydrogen (H) | 5.8 ± 0.3 | 12.1 ± 0.5 | 5.7 (16 atoms) |

| Nitrogen (N) | 10.0 ± 0.4 | 9.0 ± 0.3 | 10.0 (2 atoms) |

| Oxygen (O) | 28.5 ± 0.8 | 20.5 ± 0.7 | 28.6 (5 atoms) |

The elemental composition closely matches theoretical values, confirming sample purity and absence of significant impurities or surface contamination. Trace amounts of silicon (< 0.1%) may be detected due to sample preparation or storage container interactions, but these do not significantly affect the bulk properties [22].

Surface roughness analysis using atomic force microscopy (AFM) indicates root-mean-square (RMS) roughness values of 15-25 nm across 5×5 μm scan areas, demonstrating relatively smooth crystal surfaces suitable for consistent dissolution and interaction studies [20]. The surface energy, estimated from contact angle measurements with probe liquids, indicates moderate hydrophobicity with a water contact angle of approximately 68-72°, consistent with the compound's limited aqueous solubility.

X-ray photoelectron spectroscopy (XPS) surface analysis provides detailed information about the chemical state of surface atoms. The C 1s spectrum shows characteristic peaks at 284.8 eV (aliphatic carbon), 286.2 eV (C-N bonds), and 288.5 eV (carbonyl carbon), confirming the expected chemical environment. The N 1s spectrum exhibits peaks at 399.8 eV (amide nitrogen) and 401.2 eV (carbamate nitrogen), consistent with the compound's functional group composition [22].